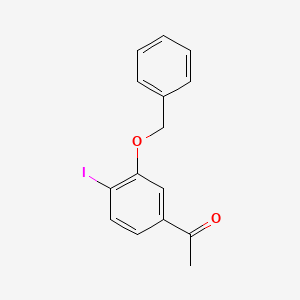
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the indole ring, making it a unique derivative with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves the reaction of indole-2,3-dione with hydrogen fluoride. This reaction typically requires controlled conditions to ensure the selective fluorination at the 6th position . Another method involves the use of phenylhydrazine hydrochloride and cyclohexanone under acidic conditions to form the indole ring, followed by fluorination and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Safety measures are crucial due to the handling of reactive fluorinating agents and the need for controlled environments to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
- 6-fluoro-2,3-dihydro-1H-indole-2,3-dione
- 7-fluoro-3-(hydroxyimino)indolin-2-one
Uniqueness
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H4FNO3 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
6-fluoro-7-hydroxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H4FNO3/c9-4-2-1-3-5(7(4)12)10-8(13)6(3)11/h1-2,12H,(H,10,11,13) |
InChI Key |
HPVMEVKZAOQBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)


![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)




